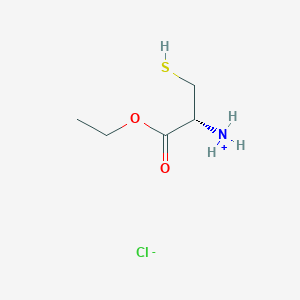

L-Cysteine ethyl ester HCl

Description

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKJWWJOCJHMGV-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046527 | |

| Record name | Ethyl L-cysteinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid with a stench; [Alfa Aesar MSDS] | |

| Record name | L-Cysteine, ethyl ester, hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

868-59-7 | |

| Record name | L-Cysteine, ethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl L-cysteinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-cysteinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYSTEINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM467TB2I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-Cysteine Ethyl Ester HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteine ethyl ester hydrochloride (L-CEE HCl) is a promising prodrug of the amino acid L-cysteine, engineered for enhanced cellular uptake and bioavailability. Its lipophilic nature, conferred by the ethyl ester group, facilitates efficient transport across cell membranes, where it is intracellularly hydrolyzed to release L-cysteine. This targeted delivery of L-cysteine directly fuels the synthesis of glutathione (GSH), the most abundant endogenous antioxidant, thereby fortifying cellular defenses against oxidative stress. The primary mechanism of action of L-CEE HCl revolves around its ability to replenish and elevate intracellular GSH levels. Emerging evidence, primarily from studies on the closely related N-acetyl-L-cysteine ethyl ester (NACET), strongly suggests a sophisticated secondary mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This is achieved through the direct cysteinylation of Kelch-like ECH-associated protein 1 (Keap1), a key negative regulator of Nrf2. This technical guide provides a comprehensive overview of the core mechanisms of action of L-Cysteine ethyl ester HCl, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Intracellular Delivery and Glutathione Synthesis

The fundamental mechanism of this compound lies in its function as a highly efficient carrier for L-cysteine. Due to its increased lipophilicity compared to L-cysteine, L-CEE HCl readily permeates cell membranes via passive diffusion[1]. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases, releasing L-cysteine and ethanol.

This intracellular release of L-cysteine provides a direct substrate for the synthesis of glutathione (GSH), a critical tripeptide antioxidant. The synthesis of GSH is a two-step enzymatic process:

-

γ-glutamylcysteine synthesis: Catalyzed by glutamate-cysteine ligase (GCL), this is the rate-limiting step.

-

Glutathione synthesis: Catalyzed by glutathione synthetase (GS).

By providing a readily available pool of intracellular L-cysteine, L-CEE HCl effectively bypasses the rate-limiting step of cellular cysteine uptake and drives the synthesis of GSH, thereby enhancing the cell's antioxidant capacity.

Experimental Workflow: Intracellular Delivery and Hydrolysis

Advanced Mechanism: Activation of the Nrf2 Antioxidant Response Pathway

Beyond its role as a direct precursor to GSH, this compound is implicated in the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. While direct studies on L-CEE HCl are emerging, extensive research on the structurally similar N-acetyl-L-cysteine ethyl ester (NACET) provides a detailed molecular blueprint for this mechanism[2][3][4].

The Nrf2 pathway is constitutively repressed by Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The activation of this pathway by L-CEE HCl is proposed to occur as follows:

-

Intracellular L-Cysteine Accumulation: Following the hydrolysis of L-CEE HCl, the intracellular concentration of L-cysteine rises significantly.

-

Direct Cysteinylation of Keap1: The thiol group of the liberated L-cysteine directly modifies specific reactive cysteine residues on Keap1, a process known as cysteinylation. Key sensor residues on Keap1, such as Cys226 and Cys613, have been identified as targets for this modification[2].

-

Conformational Change in Keap1: The cysteinylation of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 interaction.

-

Nrf2 Stabilization and Nuclear Translocation: This disruption prevents the ubiquitination of Nrf2, leading to its stabilization and accumulation in the cytoplasm. Stabilized Nrf2 then translocates to the nucleus.

-

Antioxidant Gene Expression: In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those encoding for enzymes involved in GSH synthesis and regeneration (e.g., GCL, GS), as well as other detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

This dual mechanism of action—providing the building blocks for GSH synthesis while simultaneously upregulating the machinery for antioxidant defense—positions this compound as a potent modulator of cellular redox homeostasis.

Signaling Pathway: Nrf2 Activation by L-Cysteine Ethyl Ester

Quantitative Data

The efficacy of L-Cysteine ethyl ester and its derivatives in augmenting intracellular antioxidant defenses has been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Cysteine Ethyl Ester Derivatives

| Cell Type | Compound | Concentration | Outcome | Fold/Percent Change | Reference |

| Retinal Pigment Epithelial (ARPE-19) cells | NACET | 0.2 mM | Intracellular GSH | Significant increase | [5] |

| Retinal Pigment Epithelial (ARPE-19) cells | NACET | 1.0 mM | Intracellular Cysteine | Significant increase | [5] |

| Saccharomyces spp. | CEE | Not specified | GSH Yield vs. Cysteine | >2.2 times higher | [6] |

| Saccharomyces spp. | CEE | Not specified | Intracellular GSH Content | 3.65 ± 0.23% (vs. 2.29 ± 0.29% for Cysteine) | [6] |

Table 2: In Vivo Efficacy and Pharmacokinetics of Cysteine Ethyl Ester Derivatives

| Animal Model | Compound | Administration | Dose | Tissue | Outcome | Result | Reference |

| Rat | ³⁵S-Cysteine Ethyl Ester | Oral | Not specified | - | Bioavailability | 0.59 | [4] |

| Rat | NACET | Oral | 50 mg/kg | Eyes | GSH Concentration | Significant increase (peak at 4h) | [1][5] |

| Gerbil | GCEE | Intraperitoneal | Not specified | Brain | Total GSH Levels | 41% increase | [7] |

Experimental Protocols

Protocol for Measurement of Intracellular Glutathione by HPLC

This protocol is adapted from methods described for the quantification of intracellular thiols[8][9][10][11][12].

Materials:

-

Phosphate Buffered Saline (PBS)

-

Metaphosphoric acid (MPA) or Perchloric acid (PCA) for protein precipitation

-

Mobile phase (e.g., sodium phosphate buffer with an ion-pairing agent)

-

GSH and GSSG standards

-

HPLC system with UV or electrochemical detection

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

-

Scrape the cells in a minimal volume of PBS and transfer to a microcentrifuge tube.

-

For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

-

-

Cell Lysis and Protein Precipitation:

-

Resuspend the cell pellet in a known volume of ice-cold MPA (5% w/v) or PCA (10% v/v).

-

Lyse the cells by sonication on ice or by three freeze-thaw cycles.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

-

-

Sample Preparation:

-

Carefully collect the supernatant, which contains the acid-soluble thiols.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant onto the HPLC system.

-

Separate GSH and GSSG using a C18 reverse-phase column with an appropriate mobile phase.

-

Detect the eluted thiols using a UV detector (typically at 210-220 nm) or an electrochemical detector for higher sensitivity.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of GSH and GSSG.

-

Quantify the amount of GSH and GSSG in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the protein concentration of the initial cell lysate (determined by a BCA or Bradford assay on the protein pellet).

-

Protocol for Nrf2 Activation Assay (Western Blot)

This protocol outlines the steps to assess the activation of Nrf2 by measuring its nuclear translocation, adapted from established methodologies[1][13][14][15].

Materials:

-

Cell lysis buffer (cytoplasmic and nuclear extraction kits are commercially available)

-

Protease and phosphatase inhibitor cocktails

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Keap1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Harvesting:

-

Plate cells and treat with this compound for the desired time points.

-

Harvest cells as described in the previous protocol.

-

-

Subcellular Fractionation:

-

Perform cytoplasmic and nuclear fractionation using a commercially available kit or a standard protocol involving hypotonic lysis buffer and high-salt nuclear extraction buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions.

-

-

Western Blotting:

-

Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal and the cytoplasmic Keap1 signal to the β-actin signal. An increase in the nuclear Nrf2/Lamin B1 ratio indicates Nrf2 activation.

-

Conclusion

This compound represents a significant advancement in the delivery of L-cysteine for therapeutic applications. Its primary mechanism of action, the efficient intracellular delivery of L-cysteine to fuel glutathione synthesis, provides a direct and potent means of enhancing cellular antioxidant capacity. The emerging evidence for its ability to also activate the Nrf2 signaling pathway through Keap1 cysteinylation reveals a more sophisticated and multi-faceted mechanism of action. This dual action—replenishing a key antioxidant and upregulating a broad spectrum of cytoprotective genes—makes this compound a compelling candidate for further investigation in the prevention and treatment of a wide range of pathologies underpinned by oxidative stress. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising molecule.

References

- 1. Different Inhibition of Nrf2 by Two Keap1 Isoforms α and β to Shape Malignant Behaviour of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetyl-l-cysteine ethyl ester (NACET) induces the transcription factor NRF2 and prevents retinal aging and diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Elevation of brain glutathione by gamma-glutamylcysteine ethyl ester protects against peroxynitrite-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 12. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection | MDPI [mdpi.com]

- 13. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

L-Cysteine Ethyl Ester Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteine ethyl ester hydrochloride (CEE HCl) is a derivative of the amino acid L-cysteine, utilized in a variety of scientific and industrial applications, including pharmaceutical development, antioxidant formulations, and as a precursor in peptide synthesis.[1][2] Its efficacy and reliability in these roles are intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of L-Cysteine ethyl ester HCl, offering a critical resource for its effective handling, formulation, and application. The guide summarizes available quantitative and qualitative data, outlines experimental protocols for its analysis, and presents visual representations of its chemical behavior and recommended analytical workflows.

Physicochemical Properties

L-Cysteine ethyl ester hydrochloride is a white to off-white crystalline powder.[3] It is the hydrochloride salt of the ethyl ester of L-cysteine, a modification that enhances its solubility and stability for various applications.[4]

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 868-59-7 | [5] |

| Molecular Formula | C₅H₁₂ClNO₂S | [6] |

| Molecular Weight | 185.67 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 123-125 °C | [7] |

| Storage | 2°C - 8°C, sealed container, away from moisture | [5] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in aqueous and organic media. While it is generally considered soluble in water, its solubility in other solvents varies.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Concentration | Method | References |

| Water | Soluble, particularly at neutral pH | Data not specified | Qualitative | [3][8] |

| Ethanol | Poorly soluble | ~10 mg/mL (for L-cysteine HCl MH) | Qualitative/Analog Data | [8][9] |

| DMSO | Soluble | 100 mg/mL (538.59 mM) | Quantitative | [6] |

| Chloroform | Soluble | Data not specified | Qualitative | [1] |

| Dichloromethane | Soluble | Data not specified | Qualitative | [1] |

| Ethyl Acetate | Soluble | Data not specified | Qualitative | [1] |

| Acetone | Soluble | Data not specified | Qualitative | [1] |

Note: The solubility value in ethanol is for the related compound L-cysteine HCl monohydrate and should be considered as an approximation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The widely accepted shake-flask method is recommended for determining the equilibrium solubility of this compound.[7]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, temperature-controlled container.

-

Equilibration: Agitate the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.

-

Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable membrane filter that does not adsorb the compound.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicate Analysis: The experiment should be performed in triplicate to ensure the reliability of the results.

Stability Profile

This compound is susceptible to degradation under certain conditions, primarily due to hydrolysis and oxidation. It is known to be hygroscopic and heat-sensitive.[5]

Hydrolytic Stability

The ester linkage in this compound is prone to hydrolysis, a reaction that is catalyzed by both acid and base.[8] This degradation pathway results in the formation of L-cysteine and ethanol. The rate of hydrolysis is expected to be pH-dependent. A study on the self-degradation of this compound in a phosphate-buffered saline (PBS) solution at pH 7.4 demonstrated its instability under these conditions.[10]

Thermal Stability

This compound is sensitive to heat. Thermal degradation can lead to the formation of various hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride.[5]

Storage Recommendations

To minimize degradation, this compound should be stored in a well-closed container at refrigerated temperatures (2°C - 8°C), protected from moisture and under an inert atmosphere.[5] For solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the stability is maintained for up to 1 month.[6]

Experimental Protocol for Stability Indicating Study (Forced Degradation)

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[8][11]

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: 0.1 M NaOH at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Expose the solid compound and a solution to dry heat at a specified temperature (e.g., 80°C) for a defined duration.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At each time point, withdraw a sample, and if necessary, neutralize it. Analyze the sample using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

-

Data Evaluation: Quantify the amount of remaining this compound and the formation of degradation products. The mass balance should be assessed to ensure that all degradation products are accounted for.

References

- 1. L-Cysteine ethyl ester hydrochloride | 868-59-7 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. L-Cysteine ethyl ester hydrochloride | 868-59-7 | FC37639 [biosynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. snscourseware.org [snscourseware.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

L-Cysteine Ethyl Ester HCl: A Technical Guide to its Fundamental Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteine ethyl ester hydrochloride (LCEE HCl) is a highly bioavailable derivative of the semi-essential amino acid L-cysteine. Its lipophilic nature, conferred by the ethyl ester group, facilitates enhanced cellular uptake, positioning it as a potent precursor for intracellular L-cysteine and, subsequently, the critical antioxidant glutathione (GSH). This technical guide provides an in-depth exploration of the fundamental research surrounding LCEE HCl, encompassing its chemical and physical properties, synthesis, and multifaceted biological activities. Detailed experimental protocols for its analysis and application are presented, alongside a comprehensive summary of quantitative data from pivotal studies. Furthermore, this guide visualizes the key signaling pathways influenced by LCEE HCl, namely the Keap1-Nrf2 antioxidant response pathway and its role in mitigating morphine-induced neuronal stress, to provide a clear mechanistic understanding for researchers in drug development and cellular biology.

Chemical and Physical Properties

L-Cysteine ethyl ester HCl is a white crystalline powder with established chemical and physical characteristics crucial for its application in research and development.

| Property | Value | References |

| Molecular Formula | C₅H₁₁NO₂S·HCl | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 185.67 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 868-59-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 123-125 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | --INVALID-LINK-- |

| Optical Rotation | [α]D²⁰ = -12.0 to -15.0º | --INVALID-LINK-- |

| Storage Conditions | 0-8 °C, store under inert gas, hygroscopic, heat sensitive. | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-cysteine with ethanol in the presence of an acid catalyst, such as thionyl chloride.

Synthesis Protocol

A common laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: Suspend L-cysteine (e.g., 0.20 mol) in ethanol (e.g., 300 mL) in a suitable reaction flask.

-

Acid Addition: Cool the mixture in an ice-water bath. Slowly add thionyl chloride (e.g., 0.30 mol) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature for a set period (e.g., 3 hours), followed by a period of reflux (e.g., 12 hours) to drive the esterification to completion.

-

Isolation: Cool the reaction mixture to room temperature.

-

Purification: Evaporate the solvent under reduced pressure to yield the crude product as a white powder. Further purification can be achieved by recrystallization.[1]

| Reactant | Moles | Volume/Mass |

| L-Cysteine | 0.20 mol | 24.20 g |

| Ethanol | - | 300 mL |

| Thionyl Chloride | 0.30 mol | 22 mL |

| Product | ||

| This compound | - | Yield: 98.1% |

Biological Activity and Mechanisms of Action

The primary biological significance of LCEE HCl lies in its ability to efficiently cross cell membranes, a feature attributed to its esterification, which increases its lipophilicity compared to L-cysteine. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-cysteine.

Glutathione Precursor and Antioxidant Effects

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By increasing the intracellular availability of L-cysteine, LCEE HCl effectively boosts GSH levels, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.[2][3] Studies in Saccharomyces spp. have demonstrated that the use of cysteine ethyl ester (CEE) as an inducer for GSH production resulted in a more than 2.2-fold higher yield compared to using cysteine.[4] The intracellular GSH content was significantly increased from 2.29±0.29% with cysteine to 3.65±0.23% with CEE.[4]

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes, including those involved in glutathione synthesis and regeneration. By increasing intracellular cysteine and consequently modulating the cellular redox state, LCEE HCl is hypothesized to influence this pathway, leading to a more robust antioxidant defense.

Role in Mitigating Morphine-Induced Neuronal Stress

Chronic morphine use can lead to dependence, a state partially attributed to the inhibition of the excitatory amino acid transporter 3 (EAAT3).[5] This transporter is crucial for the uptake of cysteine into neurons.[5] By inhibiting EAAT3, morphine reduces intracellular cysteine levels, leading to decreased glutathione synthesis and a state of oxidative stress within the neurons.[6] LCEE HCl, with its ability to bypass this transporter and deliver cysteine directly into the cells, has been shown to prevent and reverse acquired physical dependence on morphine in animal models.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Quantification of Intracellular Glutathione by HPLC

This protocol describes the measurement of intracellular GSH levels in cultured cells following treatment with LCEE HCl.

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in appropriate culture vessels.

-

Allow cells to adhere and grow to the desired confluency.

-

Treat cells with varying concentrations of LCEE HCl or a vehicle control for a specified duration.

-

-

Sample Preparation:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., containing 0.1% Triton X-100 and protease inhibitors).

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for analysis.

-

-

Derivatization (using o-Phthalaldehyde - OPA):

-

This method requires derivatization of GSH to a fluorescent product.

-

Mix the cell supernatant with OPA reagent in a buffer at pH 8.0.

-

Incubate for a short period (e.g., 1 minute) at room temperature in an autosampler.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.[8]

-

Quantification: Generate a standard curve using known concentrations of GSH. Calculate the GSH concentration in the samples based on the standard curve and normalize to the total protein concentration of the lysate.

-

Assessment of Total Antioxidant Capacity using Ellman's Reagent

This colorimetric assay quantifies the total free thiol content in a sample, which is an indicator of antioxidant capacity.

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.

-

Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of Reaction Buffer.[9]

-

Standard Solution: Prepare a stock solution of L-cysteine hydrochloride monohydrate (e.g., 1.5 mM) in the Reaction Buffer and perform serial dilutions to create a standard curve.[9]

-

-

Assay Procedure:

-

To 50 µL of each standard or sample in a microplate well, add 250 µL of Reaction Buffer.

-

Add 50 µL of Ellman's Reagent Solution to each well.

-

Incubate at room temperature for 15 minutes.[9]

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the thiol concentration in the samples from the standard curve.

-

Animal Model of Morphine Dependence and Withdrawal

This protocol outlines a method to induce morphine dependence in rats and assess the effect of LCEE HCl on withdrawal symptoms.

-

Induction of Morphine Dependence:

-

Administer morphine to rats via subcutaneous injection or continuous infusion using osmotic minipumps. A typical protocol involves a subcutaneous depot of morphine (e.g., 150 mg/kg) for a period of 36-48 hours.[5]

-

For the treatment group, co-administer LCEE HCl (e.g., 20.8 µmol/kg/h, IV) via continuous infusion.[5] The control group receives a vehicle infusion.

-

-

Precipitation of Withdrawal:

-

After the dependence induction period, administer the opioid antagonist naloxone hydrochloride (e.g., 1.5 mg/kg, IP) to precipitate withdrawal symptoms.[5]

-

-

Assessment of Withdrawal Behaviors:

-

Observe and quantify a range of withdrawal signs for a set period (e.g., 30-60 minutes) post-naloxone injection.

-

Commonly scored behaviors include: wet-dog shakes, jumping, rearing, fore-paw licking, circling, writhing, and teeth chattering.[5][10]

-

Physiological parameters such as body weight changes, heart rate, and blood pressure can also be monitored.

-

| Parameter | Morphine + Vehicle | Morphine + LCEE HCl |

| Wet-Dog Shakes (count) | Significantly increased | Significantly reduced |

| Jumping (count) | Significantly increased | Significantly reduced |

| Rearing (count) | Significantly increased | Significantly reduced |

| Weight Loss (%) | Significant | Attenuated |

Conclusion

This compound stands out as a valuable research tool and a potential therapeutic agent due to its enhanced cellular permeability and its role as a direct precursor to intracellular L-cysteine and glutathione. Its ability to bolster the cellular antioxidant defense system via the Keap1-Nrf2 pathway and to counteract specific neurochemical deficits, such as those induced by chronic morphine administration, underscores its significance in the fields of drug development, neuropharmacology, and the study of oxidative stress-related diseases. The detailed protocols and compiled data within this guide are intended to facilitate further research into the promising applications of this compound.

References

- 1. L-Cysteine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Naloxone-precipitated withdrawal jumping in 11 inbred mouse strains: evidence for common genetic mechanisms in acute and chronic morphine physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of cysteine ethyl ester as efficient inducer for glutathione overproduction in Saccharomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 8. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Cysteine Ethyl Ester Hydrochloride for Scientific Inquiry

For Researchers, Scientists, and Drug Development Professionals

L-Cysteine ethyl ester hydrochloride (LCEE HCl) is a highly bioavailable derivative of the amino acid L-cysteine. Its esterified form allows for enhanced cell permeability, making it a valuable tool in various fields of scientific research and pharmaceutical development.[1][2][3] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols relevant to its use. The primary utility of LCEE HCl lies in its role as an efficient intracellular delivery agent for L-cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][4][5]

Physicochemical Properties

L-Cysteine ethyl ester HCl is a white crystalline powder.[4][6] Its key properties are summarized below, providing essential data for experimental design and formulation.

| Property | Value | Source(s) |

| Synonyms | L-Cys-OEt·HCl, H-Cys-OEt·HCl, Ethyl cysteinate hydrochloride | [4][7][8] |

| CAS Number | 868-59-7 | [4][9][10] |

| Molecular Formula | C₅H₁₁NO₂S·HCl | [4][9] |

| Molecular Weight | 185.67 g/mol | [7][9][10] |

| Appearance | White to off-white crystalline powder | [4][6][7] |

| Melting Point | 123-125 °C | [4][11] |

| Solubility | Soluble in water, ethanol, DMSO, Chloroform, Dichloromethane | [6][9][12] |

| Purity | ≥ 98% | [1][4][7] |

| Optical Rotation | [α]D²⁰ = -12.0° to -15.0° | [4] |

| Storage Conditions | 0-8 °C, keep container well closed | [4][9] |

Core Applications in Research and Development

The unique bioavailability of LCEE HCl makes it a superior alternative to standard L-cysteine in many applications.[4]

-

Pharmaceutical Development: It serves as a key precursor in the synthesis of drugs targeting conditions associated with oxidative stress and inflammation.[4][6] Its ability to replenish intracellular glutathione makes it a candidate for therapies aimed at cellular protection.

-

Antioxidant Research: As a reliable agent for increasing glutathione levels, it is widely used in studies on oxidative stress, detoxification, and cellular defense mechanisms.[1][4][6]

-

Biotechnology and Cell Culture: In cell culture systems, it is used to study cellular metabolism, protein synthesis, and the effects of enhanced antioxidant capacity on various biological processes.[4]

-

Drug Dependence Studies: Research has shown that LCEE HCl can prevent and even reverse acquired physical dependence on morphine in animal models, suggesting a role for thiol biochemistry in the mechanisms of opioid dependence.[2][3]

-

Mucolytic Agent Research: Due to its effects on mucus viscosity, it has been investigated as a potential therapeutic for conditions involving thick mucus, such as in respiratory diseases or aquaculture applications like amoebic gill disease in salmon.[1][13]

Mechanism of Action: The Glutathione Synthesis Pathway

The primary mechanism of this compound is to serve as a cell-permeable prodrug of L-cysteine. Once it crosses the cell membrane, intracellular esterases hydrolyze the ethyl ester bond, releasing L-cysteine. This free L-cysteine then becomes available for the synthesis of glutathione, a critical tripeptide composed of glutamate, cysteine, and glycine, which plays a central role in protecting cells from oxidative damage.[5]

Visualization of Intracellular Delivery and Glutathione Synthesis

Caption: Intracellular delivery of L-cysteine via LCEE HCl and its role in glutathione synthesis.

Experimental Protocols

Synthesis of L-Cysteine Ethyl Ester Hydrochloride

This protocol describes a common method for synthesizing LCEE HCl via the esterification of L-cysteine using thionyl chloride.

Materials:

-

L-cysteine (0.20 mol)

-

Ethanol (300 mL)

-

Thionyl chloride (0.30 mol)

-

500 mL eggplant-shaped flask

-

Ice-water bath

-

Reflux apparatus

-

Rotary evaporator

Methodology:

-

Place L-cysteine (24.20 g, 0.20 mol) and 300 mL of ethanol into a 500 mL eggplant-shaped flask.[10]

-

Cool the flask in an ice-water bath.

-

Slowly add thionyl chloride (22 mL, 0.30 mol) dropwise to the stirred mixture.[10]

-

After the addition is complete, continue stirring the reaction at room temperature for 3 hours.[10]

-

Following the room temperature incubation, heat the reaction under reflux for 12 hours.[10]

-

Cool the reaction solution to room temperature.

-

Evaporate the solvent using a rotary evaporator to yield a white powder of L-Cysteine ethyl ester hydrochloride.[10]

Protocol for In Vivo Administration in Rodent Models

This protocol is based on studies investigating the effect of LCEE HCl on morphine dependence in rats.[2][14] It outlines the preparation and administration of LCEE HCl for continuous intravenous infusion.

Materials:

-

L-Cysteine ethyl ester hydrochloride powder

-

Sterile saline (0.9% NaCl)

-

0.1 M NaOH

-

Sterile filters

-

Osmotic minipumps for continuous infusion

-

Animal model (e.g., Sprague Dawley rats)

Methodology:

-

Solution Preparation: Immediately before use, dissolve this compound powder in sterile saline to the desired concentration.[2][14]

-

pH Adjustment: Adjust the pH of the solution to ~7.2 using 0.1 M NaOH. This is critical for physiological compatibility.[2][14]

-

Sterilization: Sterilize the final solution by passing it through an appropriate sterile filter.

-

Animal Preparation: Anesthetize the animal and surgically implant a venous catheter connected to an osmotic minipump loaded with the prepared LCEE HCl solution, as per institutionally approved animal care protocols.

-

Administration: The osmotic minipump will deliver the solution continuously at a defined rate. A typical infusion rate used in morphine dependence studies is 20.8 μmol/kg/h, IV.[2][3]

-

Monitoring: Monitor the animals for the duration of the experiment for behavioral and physiological changes according to the study design.

Visualization of a General In Vivo Experimental Workflow

Caption: A generalized workflow for in vivo studies involving continuous LCEE HCl infusion.

Quantitative Experimental Data

The following table summarizes dosages and administration routes from published scientific literature, providing a reference for designing new experiments.

| Application/Study | Animal/System | Dosage | Administration Route | Source(s) |

| Morphine Dependence | Sprague Dawley Rats | 20.8 μmol/kg/h | Intravenous (IV), continuous | [2][3][14] |

| Morphine-induced Respiratory Depression | Sprague Dawley Rats | 500 μmol/kg | Intravenous (IV), bolus | [15] |

| Amoebic Gill Disease | Atlantic Salmon | 52.7 mg/kg/day | Oral (in-feed) | [13] |

| Glutathione Overproduction | Saccharomyces spp. | Not specified (used as inducer) | In culture medium | [16] |

Conclusion

L-Cysteine ethyl ester hydrochloride is a versatile and potent tool for scientific inquiry, particularly in research areas focused on oxidative stress, cellular metabolism, and drug development. Its enhanced cell permeability provides a distinct advantage over L-cysteine for modulating intracellular glutathione levels. The protocols and data presented in this guide offer a foundational resource for researchers and scientists aiming to leverage the unique properties of this compound in their work.

References

- 1. sxrebecca.com [sxrebecca.com]

- 2. L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. What is the mechanism of Ethyl Cysteine Hydrochloride? [synapse.patsnap.com]

- 6. This compound Or Hydrochloride BP EP USP CAS 868-59-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. L-Cysteine Ethyl Ester Hydrochloride | CymitQuimica [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. L-Cysteine ethyl ester hydrochloride | 868-59-7 | FC37639 [biosynth.com]

- 10. L-Cysteine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. L -Cysteine ethyl ester 98 868-59-7 [sigmaaldrich.com]

- 12. L-Cysteine ethyl ester hydrochloride | 868-59-7 [chemicalbook.com]

- 13. Oral L-cysteine ethyl ester (LCEE) reduces amoebic gill disease (AGD) in Atlantic salmon Salmo salar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats [frontiersin.org]

- 16. Evaluation of cysteine ethyl ester as efficient inducer for glutathione overproduction in Saccharomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of L-Cysteine Ethyl Ester HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathophysiology of numerous diseases. L-Cysteine and its derivatives have emerged as promising therapeutic agents due to their ability to bolster endogenous antioxidant defenses. This technical guide provides an in-depth exploration of the antioxidant potential of L-Cysteine Ethyl Ester HCl, a highly bioavailable precursor to the master antioxidant, glutathione. We delve into its mechanisms of action, including direct radical scavenging and modulation of critical signaling pathways, present available quantitative data, and provide detailed experimental protocols for its evaluation. This document serves as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound.

Introduction: The Role of this compound in Combating Oxidative Stress

L-Cysteine is a semi-essential amino acid that plays a pivotal role in cellular protection against oxidative damage.[1] Its thiol group makes it a potent nucleophile and a direct scavenger of free radicals.[1] However, the therapeutic application of L-cysteine can be limited by its relatively low bioavailability. This compound, an esterified form of L-cysteine, offers a significant advantage by exhibiting enhanced cell permeability.[2] This increased lipophilicity allows for more efficient transport across cell membranes, leading to higher intracellular cysteine concentrations.

The primary antioxidant function of this compound stems from its role as a direct precursor to glutathione (GSH), the most abundant endogenous antioxidant.[3] Once inside the cell, the ethyl ester group is hydrolyzed, releasing L-cysteine, which is the rate-limiting amino acid in the synthesis of GSH. By increasing the intracellular pool of cysteine, this compound effectively boosts GSH levels, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful electrophiles.

Mechanisms of Antioxidant Action

The antioxidant properties of this compound are multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Glutathione Synthesis and Replenishment

The cornerstone of this compound's antioxidant activity is its ability to drive the synthesis of glutathione. The synthesis of GSH is a two-step enzymatic process occurring in the cytosol.

-

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.[4]

-

Addition of Glycine: Glutathione synthetase (GS) then adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione.[4]

By providing a readily available source of intracellular cysteine, this compound directly fuels this pathway, leading to a significant increase in cellular GSH levels.

References

Methodological & Application

Application Notes and Protocols for L-Cysteine Ethyl Ester HCl in Oxidative Stress Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. L-Cysteine and its derivatives are crucial components of the cellular antioxidant machinery, primarily by serving as precursors for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] L-Cysteine ethyl ester hydrochloride (LCEE HCl) is a cell-permeant derivative of L-cysteine, designed to enhance intracellular delivery of this critical amino acid. Its esterified form allows for efficient crossing of the cell membrane, after which it is hydrolyzed by intracellular esterases to release L-cysteine, thereby replenishing intracellular cysteine pools and bolstering GSH synthesis.[2][3] These characteristics make LCEE HCl a valuable tool for investigating the role of oxidative stress in various cellular models and for the development of novel therapeutic strategies aimed at mitigating oxidative damage.

This document provides detailed application notes and protocols for the use of L-Cysteine ethyl ester HCl in cell culture for oxidative stress studies.

Mechanism of Action

This compound exerts its antioxidant effects primarily through the augmentation of the intracellular glutathione pool. The lipophilic nature of the ethyl ester moiety facilitates its diffusion across the cell membrane. Once inside the cell, non-specific intracellular esterases cleave the ester bond, releasing L-cysteine. This circumvents the rate-limiting step of cysteine transport into the cell. The increased availability of intracellular L-cysteine drives the synthesis of glutathione via the sequential action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). Glutathione then detoxifies reactive oxygen species through direct scavenging and as a cofactor for antioxidant enzymes like glutathione peroxidase (GPx).

Data Presentation

The following tables summarize quantitative data on the effects of L-cysteine analogs on cell viability and intracellular glutathione levels, providing a reference for expected outcomes when using this compound.

Table 1: Effect of L-Cysteine Analogs on Cell Viability under Oxidative Stress

| Cell Line | Oxidative Stressor | L-Cysteine Analog | Concentration Range | Incubation Time | Effect on Cell Viability |

| ARPE-19 | 2 mM H₂O₂ | NACET | 0.1 - 5 mM | 24 hours | Significant protection, more effective than NAC[4][5] |

| ARPE-19 | 0.5 - 1 mM t-BOOH | NACET | 0.1 - 5 mM | 24 hours | Dose-dependent protection[4][5] |

| CHO | MC-LR | NAC | 1 - 5 mmol/L | 24 hours | Increased cell viability |

| Rin-5F | High Glucose/Palmitate | NAC | - | - | Attenuated cytotoxicity |

| TM3/TM4 | Cisplatin | L-Cysteine | - | - | Ameliorated reduced cell viability[6] |

Note: NACET (N-acetyl-L-cysteine ethyl ester) and NAC (N-acetyl-L-cysteine) are analogs of this compound and are expected to have similar protective effects.

Table 2: Effect of L-Cysteine Analogs on Intracellular Glutathione (GSH) Levels

| Cell Line | L-Cysteine Analog | Concentration | Incubation Time | Fold Increase in GSH |

| ARPE-19 | NACET | 0.2 mM | 24 hours | Significant increase[5][7] |

| ARPE-19 | NACET | 1 mM | 24 hours | Significant increase[5][7] |

| HUVEC | NACET | 0.5 mM | 18 hours | Maximum increase[8] |

| 158N | NAC | 100 µM | 24 hours | ~1.5-fold |

| 158N | NAC | 500 µM | 24 hours | ~1.7-fold |

| Saccharomyces spp. | CEE | - | - | Significant increase (3.65±0.23% of dry cell weight)[1] |

Note: CEE (Cysteine ethyl ester) is the non-salt form of LCEE HCl.

Experimental Protocols

The following are detailed protocols for key experiments in oxidative stress studies involving this compound.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound (powder)

-

Cell culture medium

-

96-well cell culture plates

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BOOH))

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Pre-treatment: Prepare a stock solution of this compound in sterile water or PBS. Further dilute in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of LCEE HCl. Incubate for the desired pre-treatment time (e.g., 1, 6, or 24 hours).

-

Induction of Oxidative Stress: Prepare the oxidative stress-inducing agent at 2X the final desired concentration in culture medium. Add 100 µL of this solution to the wells (final volume will be 200 µL). For control wells, add 100 µL of culture medium. Incubate for a period sufficient to induce cell death (e.g., 3-6 hours for H₂O₂).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

-

This compound

-

Cell culture medium (phenol red-free)

-

96-well black, clear-bottom cell culture plates

-

Oxidative stress-inducing agent

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of LCEE HCl in phenol red-free medium for the desired time.

-

H2DCFDA Loading: Remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA in phenol red-free medium to each well. Incubate for 30 minutes at 37°C in the dark.

-

Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS.

-

Induction of Oxidative Stress: Add 100 µL of the oxidative stress-inducing agent (in phenol red-free medium) to the wells. For control wells, add medium only.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time (e.g., every 5 minutes for 1-2 hours).

Protocol 3: Quantification of Intracellular Glutathione (GSH)

This protocol describes a common method for measuring total intracellular glutathione.

Materials:

-

This compound

-

Cell culture dishes or plates

-

Cell scraper

-

Deproteinization solution (e.g., 5% 5-sulfosalicylic acid)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer with 1 mM EDTA, pH 7.5)

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution

-

Glutathione reductase (GR)

-

NADPH

-

GSH standard solution

-

Microplate reader

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with LCEE HCl for the chosen duration.

-

Cell Lysis and Deproteinization:

-

Wash the cells with ice-cold PBS.

-

Scrape the cells in deproteinization solution.

-

Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the GSH assay.

-

-

Assay:

-

Prepare a GSH standard curve.

-

In a 96-well plate, add the assay buffer, DTNB solution, GR, and NADPH to each well.

-

Add the deproteinized cell lysate or GSH standard to the respective wells.

-

Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of color change is proportional to the glutathione concentration.

-

-

Calculation: Determine the GSH concentration in the samples by comparing the rate of absorbance change to the GSH standard curve. Normalize the GSH concentration to the protein content of the cell lysate.

Stability and Storage of this compound

This compound is a white crystalline powder.[3] It is soluble in water. For cell culture experiments, it is recommended to prepare fresh stock solutions and dilute them in the culture medium immediately before use to minimize potential hydrolysis of the ester bond. Stock solutions can be stored at -20°C for short-term storage.

Conclusion

This compound is a valuable tool for studying the mechanisms of oxidative stress and the protective effects of enhancing intracellular glutathione levels. Its cell-permeant nature allows for efficient delivery of L-cysteine into cells, making it a more potent antioxidant precursor compared to L-cysteine itself. The protocols provided herein offer a framework for researchers to investigate the efficacy of this compound in their specific cell culture models of oxidative stress. Proper experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible results.

References

- 1. Evaluation of cysteine ethyl ester as efficient inducer for glutathione overproduction in Saccharomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protective Effects of L-Cysteine Against Cisplatin-Induced Oxidative Stress-Mediated Reproductive Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

Application Notes and Protocols for L-Cysteine Ethyl Ester HCl Antioxidant Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine ethyl ester hydrochloride (LCEE HCl) is a derivative of the amino acid L-cysteine, designed for enhanced bioavailability.[1] Its primary role in antioxidant formulations stems from its function as a precursor to glutathione (GSH), a critical intracellular antioxidant.[1][2] The esterification of L-cysteine improves its lipophilicity, facilitating better cell membrane penetration compared to L-cysteine itself.[3] Once inside the cell, it is hydrolyzed to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione.[2][4] This document provides detailed methods for the preparation and evaluation of LCEE HCl antioxidant formulations for both topical and oral applications.

Mechanism of Action: Replenishing Intracellular Glutathione

The primary antioxidant mechanism of L-cysteine ethyl ester HCl is indirect, via the replenishment of intracellular glutathione (GSH). GSH is a tripeptide that plays a pivotal role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS). The synthesis of GSH is a two-step enzymatic process, with the availability of cysteine being the rate-limiting step.[4] LCEE HCl, with its improved cell permeability, efficiently delivers cysteine into the cell for GSH synthesis.[3][5]

I. Topical Antioxidant Formulation

Topical formulations of this compound can be beneficial for protecting the skin from oxidative damage caused by environmental stressors.

A. Formulation Protocol: Antioxidant Serum

This protocol describes the preparation of a 100g batch of a 2% this compound antioxidant serum.

Table 1: 2% this compound Antioxidant Serum Formulation

| Phase | Ingredient | INCI Name | Weight (%) | Weight (g) |

| A | Deionized Water | Aqua | 77.5 | 77.5 |

| A | Glycerin | Glycerin | 5.0 | 5.0 |

| A | Hyaluronic Acid (1% Solution) | Sodium Hyaluronate | 10.0 | 10.0 |

| B | This compound | This compound | 2.0 | 2.0 |

| B | Ferulic Acid | Ferulic Acid | 0.5 | 0.5 |

| C | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol (and) Ethylhexylglycerin | 1.0 | 1.0 |

| D | Citric Acid (10% Solution) | Citric Acid | q.s. | q.s. |

Protocol:

-

Phase A Preparation: In the main beaker, combine deionized water and glycerin. Slowly sprinkle in the hyaluronic acid solution while stirring continuously until a uniform gel is formed.

-

Phase B Preparation: In a separate beaker, dissolve the this compound and Ferulic Acid in a small amount of deionized water from Phase A.

-

Combining Phases: Add Phase B to Phase A and mix until homogeneous.

-

Preservation: Add the preservative system (Phase C) to the formulation and mix thoroughly.

-

pH Adjustment: Adjust the pH of the final formulation to between 4.5 and 5.5 using the citric acid solution (Phase D).

-

Final Mixing: Mix the serum for an additional 10-15 minutes to ensure uniformity.

-

Packaging: Package in an airtight, opaque container to protect from light and air.

II. Oral Antioxidant Formulation

For systemic antioxidant support, this compound can be formulated into oral supplements.

A. Formulation Protocol: Antioxidant Capsules

This protocol outlines the preparation of 1000 capsules, each containing 250mg of this compound.

Table 2: 250mg this compound Antioxidant Capsule Formulation

| Ingredient | Weight per Capsule (mg) | Total Weight for 1000 Capsules (g) |

| This compound | 250 | 250 |

| Microcrystalline Cellulose (Filler) | 200 | 200 |

| Magnesium Stearate (Lubricant) | 5 | 5 |

| Total Fill Weight | 455 | 455 |

Protocol:

-

Weighing: Accurately weigh all ingredients.

-

Blending: In a suitable blender, combine the this compound and microcrystalline cellulose. Blend for 15-20 minutes to ensure a homogenous mixture.

-

Lubrication: Add the magnesium stearate to the blender and mix for an additional 3-5 minutes.

-

Encapsulation: Using a capsule filling machine, encapsulate the blended powder into the appropriate size capsules (e.g., size "0").

-

Quality Control: Perform weight variation and content uniformity tests on a representative sample of the capsules.

III. Experimental Protocols for Efficacy and Stability Testing

A. Antioxidant Efficacy Testing

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol.

-

Prepare a series of dilutions of the LCEE HCl formulation in methanol.

-

-

Reaction:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each formulation dilution.

-

For the control, add 100 µL of DPPH solution to 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

-

Table 3: DPPH Radical Scavenging Assay Parameters

| Parameter | Value |

| DPPH Concentration | 0.1 mM in methanol |

| Wavelength | 517 nm |

| Incubation Time | 30 minutes |

| Incubation Temperature | Room Temperature |

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Prepare a series of dilutions of the LCEE HCl formulation.

-

-

Reaction:

-

In a 96-well plate, add 280 µL of the FRAP reagent to 20 µL of each formulation dilution.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation:

-

Create a standard curve using known concentrations of FeSO₄·7H₂O.

-

Express the FRAP value of the sample in terms of µM Fe(II) equivalents.

-

Table 4: FRAP Assay Parameters

| Parameter | Value |

| FRAP Reagent Ratio (Acetate buffer:TPTZ:FeCl₃) | 10:1:1 |

| Wavelength | 593 nm |

| Incubation Time | 30 minutes |

| Incubation Temperature | 37°C |

B. Stability Testing of Topical Formulation

Stability testing ensures the quality, safety, and efficacy of the formulation over its shelf life.

Protocol:

-

Sample Preparation: Prepare three batches of the topical formulation.

-

Storage Conditions: Store samples at the following conditions for a period of 3 months:

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

-

Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH

-

-

Testing Intervals: Test the samples at 0, 1, 2, and 3 months.

-

Parameters to Evaluate:

-

Physical: Appearance, color, odor, pH, and viscosity.

-

Chemical: Assay of this compound (using a validated HPLC method).

-

Microbiological: Total microbial count, and tests for specific pathogens.

-

Table 5: Stability Testing Parameters for Topical Formulation

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | No significant change |

| Color | Visual Inspection | No significant change |

| Odor | Olfactory Evaluation | No significant change |

| pH | pH meter | Within ± 0.5 of initial value |

| Viscosity | Viscometer | Within ± 10% of initial value |

| LCEE HCl Assay | HPLC | 90-110% of initial concentration |

| Microbial Count | USP <61> | < 100 CFU/g |

digraph "Stability Testing Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Prep" [label="Prepare 3 Batches of Formulation"]; "Store" [label="Store at Accelerated and\nReal-Time Conditions"]; "Test" [label="Test at 0, 1, 2, 3 Months", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Physical" [label="Physical Evaluation\n(Appearance, pH, Viscosity)"]; "Chemical" [label="Chemical Analysis\n(LCEE HCl Assay)"]; "Micro" [label="Microbiological Testing"]; "Report" [label="Compile Stability Report", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prep" -> "Store"; "Store" -> "Test"; "Test" -> "Physical"; "Test" -> "Chemical"; "Test" -> "Micro"; "Physical" -> "Report"; "Chemical" -> "Report"; "Micro" -> "Report"; }

Conclusion

This compound is a promising ingredient for antioxidant formulations due to its enhanced bioavailability and role as a glutathione precursor. The protocols provided herein offer a comprehensive guide for the preparation and evaluation of both topical and oral antioxidant formulations containing this active ingredient. Adherence to these detailed methodologies will aid researchers and drug development professionals in creating stable, effective, and safe antioxidant products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cysteine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats [frontiersin.org]

- 4. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for L-Cysteine Ethyl Ester HCl as a Glutathione Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells.[1][2] It plays a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] The synthesis of glutathione is primarily limited by the availability of cysteine.[1][2] L-Cysteine Ethyl Ester HCl is a cell-permeable derivative of the amino acid L-cysteine. Due to its esterified carboxyl group, it exhibits increased lipophilicity, allowing for efficient transport across the cell membrane. Intracellularly, it is rapidly hydrolyzed by cellular esterases to release L-cysteine, thereby increasing the intracellular cysteine pool available for glutathione synthesis.[3] This application note provides a comprehensive experimental design for evaluating this compound as a glutathione precursor, including detailed protocols for key assays and data presentation.

Mechanism of Action

This compound serves as a pro-drug for L-cysteine. Its enhanced cell permeability compared to L-cysteine allows for bypassing the rate-limiting amino acid transporters. Once inside the cell, non-specific esterases cleave the ethyl ester bond, liberating L-cysteine. This increase in the intracellular cysteine concentration drives the synthesis of glutathione through the sequential actions of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[1][[“]]

Key Experiments and Protocols

To thoroughly evaluate the efficacy of this compound as a glutathione precursor, a series of in vitro experiments are recommended. These include assessing its impact on intracellular glutathione levels, its ability to enhance cellular antioxidant capacity, and its effect on cell viability, particularly under conditions of oxidative stress.

Assessment of Intracellular Glutathione Levels

This experiment aims to quantify the dose-dependent and time-dependent effects of this compound on intracellular glutathione concentrations. A direct comparison with a well-established glutathione precursor, N-acetylcysteine (NAC), is recommended to benchmark its efficacy.

Experimental Protocol: Monochlorobimane (MCB) Assay for Intracellular GSH

This protocol is adapted from commercially available kits and established fluorometric methods.[5][6][7]

Materials:

-

Cells in culture (e.g., HepG2, A549, or a cell line relevant to the research area)

-

96-well black, clear-bottom tissue culture plates

-

This compound (stock solution prepared in sterile water or appropriate vehicle)

-

N-acetylcysteine (NAC) (stock solution prepared in sterile water)

-

Monochlorobimane (MCB) (stock solution in DMSO)

-

Glutathione S-transferase (GST)

-

Cell Lysis Buffer

-

Reduced Glutathione (GSH) standard

-

Phosphate Buffered Saline (PBS)

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 461 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of this compound and NAC in cell culture medium to achieve the desired final concentrations.

-

Remove the overnight culture medium from the cells and replace it with the treatment-containing medium. Include a vehicle-only control group.

-

For dose-response analysis, incubate the cells with various concentrations of this compound or NAC for a fixed time (e.g., 24 hours).

-

For time-course analysis, treat the cells with a fixed concentration of this compound or NAC and perform the assay at different time points (e.g., 2, 4, 8, 12, 24 hours).

-

-

Cell Lysis:

-

After the treatment period, remove the medium and wash the cells once with PBS.

-

Add 100 µL of Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

-

Centrifuge the plate at top speed for 10 minutes at 4°C.

-